molecular formula C14H21NO3 B15105493 1-(Benzyloxy)-3-(morpholin-4-yl)propan-2-ol CAS No. 95639-18-2

1-(Benzyloxy)-3-(morpholin-4-yl)propan-2-ol

Cat. No.: B15105493
CAS No.: 95639-18-2
M. Wt: 251.32 g/mol
InChI Key: AFOBAUYOOAMFMF-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-(morpholin-4-yl)propan-2-ol is an organic compound that features a benzyloxy group, a morpholine ring, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-(morpholin-4-yl)propan-2-ol typically involves the reaction of benzyl alcohol with 3-(morpholin-4-yl)propan-2-ol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the benzyloxy group. The reaction conditions often include refluxing the mixture in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-(morpholin-4-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxy group, yielding 3-(morpholin-4-yl)propan-2-ol.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under basic conditions.

Major Products:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: 3-(morpholin-4-yl)propan-2-ol.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

1-(Benzyloxy)-3-(morpholin-4-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-(morpholin-4-yl)propan-2-ol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the morpholine ring can engage in electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-(Morpholin-4-yl)propan-2-ol: Lacks the benzyloxy group, making it less hydrophobic.

    1-(Benzyloxy)-2-propanol: Lacks the morpholine ring, affecting its interaction with biological targets.

    3-(Benzyloxy)-1-propanol: Different positioning of the benzyloxy group, leading to different reactivity.

Uniqueness: 1-(Benzyloxy)-3-(morpholin-4-yl)propan-2-ol is unique due to the presence of both the benzyloxy group and the morpholine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.

Properties

CAS No.

95639-18-2

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

1-morpholin-4-yl-3-phenylmethoxypropan-2-ol

InChI

InChI=1S/C14H21NO3/c16-14(10-15-6-8-17-9-7-15)12-18-11-13-4-2-1-3-5-13/h1-5,14,16H,6-12H2

InChI Key

AFOBAUYOOAMFMF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(COCC2=CC=CC=C2)O

Origin of Product

United States

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